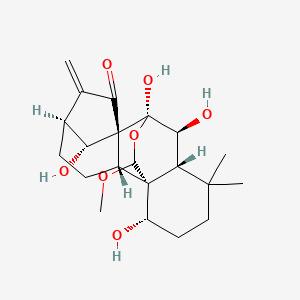

Rabdoternin F

Beschreibung

Eigenschaften

IUPAC Name |

(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O7/c1-9-10-5-6-11-19-12(22)7-8-18(2,3)13(19)16(25)21(26,28-17(19)27-4)20(11,14(9)23)15(10)24/h10-13,15-17,22,24-26H,1,5-8H2,2-4H3/t10-,11-,12-,13+,15+,16-,17?,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHERRNNNKBWWKU-YBPTWNEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3OC)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3OC)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rabdoternin F: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdoternin F is a naturally occurring diterpenoid compound belonging to the ent-kaurane class. Isolated from medicinal plants of the Isodon genus, notably Isodon phyllostachys and Isodon xerophilus, this molecule has garnered interest within the scientific community for its significant cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Rabdoternin F, along with insights into its experimental background.

Chemical Structure and Properties

Rabdoternin F is chemically defined as (1α,6β,7α,14R,20S)-7,20-Epoxy-1,6,7,14-tetrahydroxy-20-methoxykaur-16-en-15-one. Its chemical identity is registered under CAS Number 155977-87-0, and it possesses the molecular formula C₂₁H₃₀O₇.

A detailed summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Rabdoternin F

| Property | Value | Source |

| IUPAC Name | (1α,6β,7α,14R,20S)-7,20-Epoxy-1,6,7,14-tetrahydroxy-20-methoxykaur-16-en-15-one | ChemFaces |

| CAS Number | 155977-87-0 | MedchemExpress[1] |

| Molecular Formula | C₂₁H₃₀O₇ | MedchemExpress[1] |

| Molecular Weight | 394.46 g/mol | MedchemExpress[1] |

| Class | ent-Kaurane Diterpenoid | Li, X. et al., 2007[2] |

Spectroscopic Data

The structural elucidation of Rabdoternin F was achieved through extensive spectroscopic analysis. While the original isolation and complete spectral data assignment were reported in earlier literature, subsequent studies have corroborated these findings. Key spectroscopic features include characteristic signals in ¹H and ¹³C NMR spectra that are indicative of the ent-kaurane skeleton, including the presence of an exocyclic methylene (B1212753) group conjugated with a five-membered ring ketone.

Experimental Protocols

Isolation of Rabdoternin F from Isodon phyllostachys

A general procedure for the isolation of Rabdoternin F, as described in the literature, involves the following steps:

-

Extraction: The aerial parts of Isodon phyllostachys are collected, dried, and powdered. The powdered plant material is then extracted with a suitable solvent, typically ethanol (B145695) or methanol, at room temperature.

-

Fractionation: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to yield different fractions.

-

Chromatography: The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel. The separation is guided by thin-layer chromatography (TLC) analysis of the collected fractions.

-

Purification: Fractions containing Rabdoternin F are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

The following diagram illustrates a generalized workflow for the isolation of Rabdoternin F.

Biological Activity

Rabdoternin F has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The primary mechanism of action for many ent-kaurane diterpenoids is believed to involve the induction of apoptosis and other forms of programmed cell death, such as ferroptosis, often mediated through the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (B108866) (GSH).

In Vitro Cytotoxicity

Studies have quantified the cytotoxic effects of Rabdoternin F against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from a key study are summarized in Table 2.

Table 2: In Vitro Cytotoxicity of Rabdoternin F

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |

| K562 | Chronic Myelogenous Leukemia | 0.12 | Li, X. et al., 2007[2] |

| HL60 | Promyelocytic Leukemia | 0.02 | Li, X. et al., 2007 |

| HepG2 | Hepatocellular Carcinoma | 0.39 | Li, X. et al., 2007 |

These findings highlight the potent and selective anticancer potential of Rabdoternin F, particularly against leukemia cell lines.

Signaling Pathways

While the specific signaling pathways directly modulated by Rabdoternin F have not been fully elucidated, the activities of related ent-kaurane diterpenoids provide a likely framework. The cytotoxic effects of this class of compounds are often linked to the induction of cellular oxidative stress. This can trigger a cascade of events leading to programmed cell death.

A proposed general signaling pathway for the induction of apoptosis by ent-kaurane diterpenoids is depicted below.

Conclusion

Rabdoternin F is a promising ent-kaurane diterpenoid with significant cytotoxic properties. Its potent activity against various cancer cell lines warrants further investigation into its precise mechanism of action and potential as a lead compound in the development of novel anticancer therapeutics. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by Rabdoternin F to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Isolation of Rabdoternin F from Rabdosia ternifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Rabdoternin F, an ent-kaurane diterpenoid, from the plant Rabdosia ternifolia. While a specific, detailed protocol for Rabdoternin F is not extensively documented in publicly available literature, this document outlines a robust, generalized procedure based on established methods for the isolation of structurally similar diterpenoids from Rabdosia species.

Introduction to Rabdosia ternifolia and its Chemical Constituents

Rabdosia ternifolia (D.Don) Hara, a member of the Lamiaceae family, is a significant plant in traditional medicine, known for its rich composition of bioactive secondary metabolites. The primary compounds of interest are diterpenoids, particularly those belonging to the ent-kaurane class. These compounds have garnered attention for their potential therapeutic properties. Rabdoternin F is one such ent-kaurane diterpenoid found in this plant species. The isolation and purification of these compounds are critical steps for their structural elucidation, pharmacological evaluation, and potential drug development.

General Workflow for the Isolation of ent-Kaurane Diterpenoids

The isolation of Rabdoternin F and other related diterpenoids from Rabdosia ternifolia typically follows a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is depicted in the diagram below.

Detailed Experimental Protocols

The following protocols are representative of the methods used for the isolation of ent-kaurane diterpenoids from Rabdosia species and can be adapted for the specific isolation of Rabdoternin F.

-

Preparation of Plant Material: The aerial parts, primarily the leaves, of Rabdosia ternifolia are collected, air-dried in the shade, and then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent. 95% ethanol is commonly used. The extraction is typically performed at room temperature with percolation or maceration for several days, and this process is repeated multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Suspension: The dried crude ethanol extract is suspended in distilled water.

-

Liquid-Liquid Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity. This typically involves:

-

Petroleum Ether (or n-hexane): To remove non-polar compounds like fats and chlorophylls.

-

Ethyl Acetate: This fraction is often enriched with diterpenoids.

-

n-Butanol: To isolate more polar compounds.

-

-

Concentration: Each fraction is collected and concentrated under reduced pressure to yield the respective dried fractions. The ethyl acetate fraction is generally the most promising for the isolation of ent-kaurane diterpenoids.

The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.

-

Silica Gel Column Chromatography:

-

The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient solvent system, commonly starting with a non-polar solvent and gradually increasing the polarity. A typical gradient might be a mixture of petroleum ether and ethyl acetate, with the proportion of ethyl acetate gradually increasing.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined to yield several sub-fractions.

-

-

Sephadex LH-20 Column Chromatography:

-

Sub-fractions that show promise for containing the target compounds are further purified using size-exclusion chromatography on a Sephadex LH-20 column.

-

Methanol (B129727) is a common eluent for this step. This technique separates compounds based on their molecular size and helps in removing polymeric materials and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step to obtain pure Rabdoternin F typically involves preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase is usually a gradient of methanol and water or acetonitrile (B52724) and water.

-

The elution is monitored with a UV detector, and the peak corresponding to Rabdoternin F is collected. The solvent is then evaporated to yield the pure compound.

-

Data Presentation

The quantitative data from the isolation process should be meticulously recorded and presented for clarity and reproducibility.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Solvent(s) | Yield (g) | Yield (%) |

| Extraction | Dried R. ternifolia Powder (1 kg) | 95% Ethanol | 120 | 12.0 |

| Partitioning | Crude Ethanol Extract (120 g) | Petroleum Ether | 35 | 29.2 |

| Ethyl Acetate | 45 | 37.5 | ||

| n-Butanol | 25 | 20.8 |

Table 2: Purification of the Ethyl Acetate Fraction

| Chromatographic Step | Starting Fraction | Eluent System | Resulting Fractions | Target Compound Location |

| Silica Gel Column | Ethyl Acetate Fraction (45 g) | Petroleum Ether-EtOAc gradient | Sub-fractions A-H | Sub-fraction D (5.2 g) |

| Sephadex LH-20 | Sub-fraction D (5.2 g) | Methanol | Purified Fractions D1-D5 | Purified Fraction D3 (1.1 g) |

| Preparative HPLC | Purified Fraction D3 (1.1 g) | Methanol-Water gradient | Pure Rabdoternin F | Peak at retention time X min |

Table 3: Physicochemical Properties of Isolated Rabdoternin F

| Property | Value |

| Molecular Formula | C₂₂H₂₈O₇ |

| Molecular Weight | 404.45 g/mol |

| Appearance | White crystalline powder |

| Purity (HPLC) | >98% |

| Melting Point | To be determined |

| Optical Rotation | To be determined |

Logical Relationship in Purification

The sequence of purification techniques is crucial for efficient isolation. The following diagram illustrates the logical progression from a complex mixture to a pure compound.

Technical Guide to the Spectroscopic Analysis of Ranitidine

Disclaimer: Initial searches for "Rabdoternin F" did not yield any publicly available spectroscopic data. It is possible that this is a novel or very rare compound. The following technical guide has been prepared using Ranitidine as an illustrative example to demonstrate the requested format and depth of content for a comprehensive spectroscopic analysis. All data presented herein pertains to Ranitidine.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of Ranitidine. It includes structured data tables, detailed experimental protocols, and a visualization of its mechanism of action.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ranitidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ranitidine Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.16 | s | 6H | N(CH₃)₂ |

| 2.52 | t, J = 6.6 Hz | 2H | CH₂-S |

| 2.74 | t, J = 6.3 Hz | 2H | N-CH₂ |

| 3.33 | s | 2H | Furan-CH₂-N |

| 3.61 | s | 2H | S-CH₂-Furan |

| 6.02 | s | 2H | Furan-H |

Data sourced from studies on Ranitidine synthesis and characterization.[1]

Table 2: ¹³C NMR Spectroscopic Data for Ranitidine Hydrochloride (Form 1 Polymorph)

| Chemical Shift (δ) ppm | Assignment |

| 25.2 | CH₂ (6') |

| 28.5 | CH₂ (7') |

| 36.7 | CH₃ (11/12) |

| 44.1 | CH₃ (11/12) |

| 48.7 | CH₂ (9') |

| 53.0 | CH₂ (2) |

| 107.0 | CH (3') |

| 110.8 | CH (8') |

| 118.0 | C (5) |

| 141.2 | C (4') |

| 149.0 | C (7) |

| 152.0 | C (1') |

Note: Assignments are based on solid-state NMR analysis of Ranitidine hydrochloride polymorphs.[2][3]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Ranitidine

| m/z | Interpretation |

| 315.2 | [M+H]⁺ (Protonated Molecule) |

| 215.1212 | [C₁₀H₁₉N₂OS]⁺ Fragment |

The mass spectrum of Ranitidine typically shows a prominent peak for the protonated molecule under soft ionization techniques like electrospray ionization (ESI).[1][4]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for Ranitidine

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3442 & 3190 | N-H stretching |

| 3096 | C-H stretching (furan group) |

| 2961 & 994 | C-H stretching (alkane group) |

| 2561 & 2644 | R₃N⁺-H stretching (protonated tertiary amine) |

| 1606 | C=C-NO₂ stretching (aci-nitro group) |

| 1383 | N-O stretching (nitro group) |

| 1223 | C-N stretching (secondary amine) |

| 809 | 2,5-disubstituted furan |

These absorption bands are characteristic of the functional groups present in the Ranitidine molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrument and experimental conditions.

NMR Spectroscopy

-

Sample Preparation: Ranitidine hydrochloride (approximately 80 mg/ml) is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For solid-state NMR, a 1-mm inner diameter sample tube may be used with rotation speeds up to 70 kHz to enhance resolution.

-

Data Acquisition:

-

¹H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled spectra are obtained. For quantitative analysis, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry

-

Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), Ranitidine drug substance (120 mg) is dissolved in 4.0 mL of a suitable solvent like water or methanol. For analysis from plasma, a solid-phase extraction (SPE) or protein precipitation method is employed.

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.

-

Chromatographic Separation (for LC-MS): A C18 reversed-phase column is typically used for chromatographic separation prior to mass analysis.

-

Mass Analysis: The mass spectrometer is operated in the positive ion mode. For quantitative analysis, multiple reaction monitoring (MRM) is often employed.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Disc Method: 1 mg of Ranitidine hydrochloride is dispersed in 150 mg of potassium bromide (KBr) and compressed into a thin disc.

-

Attenuated Total Reflectance (ATR): The sample powder is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.

-

Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16) are averaged to improve the signal-to-noise ratio. A background spectrum of KBr or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mechanism of Action Visualization

Ranitidine is a histamine (B1213489) H2-receptor antagonist. It competitively inhibits the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing the secretion of gastric acid.

Caption: Mechanism of action of Ranitidine as a competitive antagonist at the histamine H2 receptor.

References

A Proposed Biosynthesis Pathway of Rabdoternin F: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract: Rabdoternin F is an ent-kaurane diterpenoid isolated from plants of the Rabdosia genus, a group of natural products known for their diverse biological activities. To date, the complete biosynthetic pathway of Rabdoternin F has not been fully elucidated. This technical guide presents a scientifically informed, proposed biosynthetic pathway for Rabdoternin F, based on the established principles of diterpenoid biosynthesis. It is intended to serve as a foundational resource for researchers seeking to investigate and engineer the production of this and related compounds. This document outlines the hypothetical enzymatic steps, provides a framework of experimental protocols for pathway elucidation, and includes visualizations to facilitate understanding.

Introduction to Diterpenoid Biosynthesis

Diterpenoids are a large and structurally diverse class of natural products derived from a common C20 precursor, geranylgeranyl pyrophosphate (GGPP). The biosynthesis of these complex molecules can be conceptually divided into three main stages:

-

Cyclization: Diterpene synthases (diTPSs) catalyze the cyclization of the linear GGPP into various cyclic hydrocarbon scaffolds.

-

Oxidation: Cytochrome P450 monooxygenases (CYPs) introduce a variety of oxidative modifications to the diterpene scaffold, such as hydroxyl and keto groups.

-

Further Modification: Other enzymes, including transferases and dehydrogenases, perform additional tailoring steps to yield the final, functionally diverse diterpenoids.

Rabdosia species are particularly rich in ent-kaurane diterpenoids, suggesting a conserved biosynthetic machinery for the formation of this characteristic tetracyclic skeleton[1][2][3][4][5].

Proposed Biosynthetic Pathway of Rabdoternin F

The proposed biosynthesis of Rabdoternin F begins with the universal diterpenoid precursor, GGPP, and proceeds through the formation of the ent-kaurane skeleton, followed by a series of oxidative modifications.

Step 1: Cyclization of Geranylgeranyl Pyrophosphate (GGPP) to ent-Kaurene (B36324)

This initial and crucial phase involves a two-step cyclization process catalyzed by two distinct classes of diterpene synthases:

-

Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): A class II diTPS, specifically an ent-copalyl diphosphate synthase (CPS), initiates the cyclization of GGPP to form the bicyclic intermediate, ent-CPP.

-

Formation of ent-Kaurene: A class I diTPS, an ent-kaurene synthase (KS), then catalyzes the further cyclization of ent-CPP to produce the tetracyclic diterpene hydrocarbon, ent-kaurene.

Step 2: Oxidative Modifications of the ent-Kaurene Scaffold

Following the formation of the ent-kaurene backbone, a series of regio- and stereospecific oxidation reactions are proposed to occur, catalyzed primarily by cytochrome P450 monooxygenases (CYPs). While the exact sequence of these modifications for Rabdoternin F is unknown, based on the structures of related Rabdosia diterpenoids, these steps likely involve hydroxylations at various positions on the ent-kaurane ring system. Subsequent modifications may include dehydrogenations to form ketones and acetylations catalyzed by acetyltransferases.

References

- 1. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new ent-kaurane diterpenoid from Rabdosia pseudo-irrorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic ent‐Kaurane Diterpenoids from Rabdosia Rubescens | Semantic Scholar [semanticscholar.org]

- 4. ngu.repo.nii.ac.jp [ngu.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Ranitidine

Disclaimer: Initial searches for "Rabdoternin F" did not yield significant results for a specific, well-characterized compound. It is possible that this is a misnomer or a very rare natural product. However, the search results consistently pointed towards a well-known pharmaceutical compound, Ranitidine . This guide will, therefore, focus on the physical and chemical properties of Ranitidine, a widely studied and documented molecule.

This technical guide provides a detailed overview of the physical, chemical, and biological properties of Ranitidine. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for understanding this significant pharmaceutical compound.

Physical and Chemical Properties of Ranitidine

Ranitidine is a histamine (B1213489) H2-receptor antagonist that was commonly used to decrease stomach acid production.[1][2] Its physical and chemical properties are well-documented and are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(2-[([5-({(dimethylamino)methyl)-2-furanyl]methyl)sulfanyl]ethyl)-N'-methyl-2-nitro-1,1-ethenediamine |

| CAS Number | 66357-35-5 |

| Molecular Formula | C₁₃H₂₂N₄O₃S |

| Molecular Weight | 314.41 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 133-134 °C (for Ranitidine Hydrochloride) |

| Solubility | Soluble in water and methanol (B129727). Slightly soluble in ethanol. Practically insoluble in chloroform. |

| pKa | 8.2 (amine), 2.7 (nitro group) |

Spectral Data

The structural elucidation and confirmation of Ranitidine are based on various spectroscopic techniques.

| Spectroscopy | Key Data Points |

| ¹H NMR (500 MHz, D₂O) | δ (ppm): 2.85 (s, 6H), 2.91 (s, 3H), 3.45 (t, 2H), 3.47 (t, 2H), 3.85 (s, 2H), 4.33 (s, 2H), 6.39 (d, 1H), 6.65 (d, 1H), 6.85 (s, 1H) |

| ¹³C NMR | Data not readily available in summarized format. |

| FT-IR (KBr Pellet) | Key peaks indicative of functional groups: N-H, C-H, C=C, C-N, C-O, S-C, NO₂ stretches. |

| Mass Spectrometry | ESI-MS: [M+H]⁺ at m/z 315.1485 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Ranitidine and similar small organic molecules.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the Ranitidine sample.

-

Dissolve the sample in a deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, or Chloroform-d, CDCl₃) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; if not, sonicate briefly or filter to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (typically several hundred to thousands).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Objective: To identify the functional groups present in the Ranitidine molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid Ranitidine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

Objective: To determine the molecular weight and obtain information about the molecular formula of Ranitidine.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the Ranitidine sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with a small amount of formic acid to promote protonation.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight of Ranitidine (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

The high-resolution mass measurement of this ion can be used to confirm the elemental composition of the molecule.

-

Biological Activity and Signaling Pathway

Ranitidine is a competitive and reversible inhibitor of the action of histamine at the histamine H2-receptors found in gastric parietal cells.[1] This blockade leads to a reduction in gastric acid secretion.

The signaling pathway initiated by histamine binding to the H2 receptor involves the activation of a Gs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which then activates protein kinase A (PKA). PKA phosphorylates various downstream targets, ultimately leading to the activation of the H⁺/K⁺-ATPase proton pump and the secretion of gastric acid. Ranitidine competitively blocks the initial step of this cascade by preventing histamine from binding to the H2 receptor.

References

Preliminary Biological Screening of Rabdoternin F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdoternin F is an ent-kaurane diterpenoid, a class of natural compounds known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects. This document provides a technical guide to the preliminary biological screening of Rabdoternin F, summarizing available data on its bioactivity and presenting detailed experimental methodologies for its evaluation. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Cytotoxic Activity

Preliminary screenings have identified Rabdoternin F as having inhibitory effects on the proliferation of certain cancer cell lines. Notably, its activity against human lung carcinoma (A549) cells has been quantified.

Data Summary

The cytotoxic effect of Rabdoternin F is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%.

| Compound | Cell Line | Bioactivity | IC50 Value |

| Rabdoternin F | A549 (Human Lung Carcinoma) | Cytotoxicity | 18.1 µM |

Experimental Protocols

To ensure reproducibility and accuracy in the biological screening of Rabdoternin F, detailed experimental protocols are necessary. The following sections describe a standard methodology for assessing cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Rabdoternin F

-

A549 cells (or other cell line of interest)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using trypsin and seed them into 96-well plates at a density of 1×10^4 cells/well.

-

Incubate the plates overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Rabdoternin F in DMSO.

-

Create a series of dilutions of Rabdoternin F in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Rabdoternin F. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

-

Experimental Workflow Visualization

Caption: Workflow diagram of the MTT cytotoxicity assay.

Potential Signaling Pathways

While the specific molecular mechanisms of Rabdoternin F are still under investigation, studies on related ent-kaurane diterpenoids suggest potential pathways. For instance, some diterpenoids induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. A common mechanism involves the activation of signaling cascades that lead to the expression of pro-apoptotic proteins and cell cycle inhibitors. One such pathway involves the activation of p53, a tumor suppressor protein that can trigger apoptosis in response to cellular stress.

Hypothetical Apoptosis Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway by which an ent-kaurane diterpenoid might induce apoptosis in a cancer cell. This is presented as a plausible mechanism for Rabdoternin F that requires experimental validation.

Caption: Hypothetical p53-mediated apoptosis pathway for Rabdoternin F.

Conclusion

Rabdoternin F demonstrates notable cytotoxic activity against A549 human lung carcinoma cells. The standardized protocols provided in this guide offer a framework for further investigation into its biological effects. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by Rabdoternin F to fully understand its therapeutic potential. Broader screening against a panel of cancer cell lines and assessment of other bioactivities, such as anti-inflammatory and antimicrobial effects, are also recommended.

Rabdoternin F: An Obscure Diterpenoid Within the Rabdosia Genus

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding Rabdoternin F, an ent-kaurane diterpenoid. Despite the rich diversity of diterpenoids isolated from various Rabdosia species, literature detailing the natural abundance, isolation, and biological activity of Rabdoternin F is exceptionally scarce. This document summarizes the available information on Rabdoternin F and provides a generalized framework for the study of related compounds from the Rabdosia genus, based on established methodologies for other diterpenoids.

Rabdoternin F: Chemical Identity

Rabdoternin F is a chemically defined entity with the following details:

-

Systematic Name: (1alpha,6beta,7alpha,14R,20S)-7,20-Epoxy-1,6,7,14-tetrahydroxy-20-methoxykaur-16-en-15-one[1]

-

CAS Registry Number: 155977-87-0[1]

-

Molecular Formula: C21H30O7[1]

Currently, there is a significant lack of published research detailing the natural occurrence and concentration of Rabdoternin F in any Rabdosia species. Scientific databases and journals do not provide quantitative data on its abundance, making it a poorly characterized constituent of this genus.

General Experimental Protocols for Diterpenoid Isolation and Characterization from Rabdosia Species

While specific protocols for Rabdoternin F are not available, the following methodologies are commonly employed for the isolation and characterization of other ent-kaurane diterpenoids from Rabdosia species, such as Oridonin. These can serve as a foundational approach for any future investigation into Rabdoternin F.

Extraction

The initial step involves the extraction of phytochemicals from the plant material.

-

Plant Material: Dried and powdered aerial parts (leaves and stems) of Rabdosia species are typically used.

-

Solvent Extraction: Maceration or Soxhlet extraction is performed using organic solvents of increasing polarity. A common sequence is:

-

Petroleum ether or n-hexane to remove non-polar compounds like fats and waxes.

-

Ethyl acetate (B1210297) to extract medium-polarity compounds, which often include diterpenoids.

-

Methanol (B129727) or ethanol (B145695) to extract more polar compounds.

-

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to various chromatographic techniques to isolate individual compounds.

-

Silica (B1680970) Gel Column Chromatography: The crude ethyl acetate extract is often first fractionated on a silica gel column, eluting with a gradient of solvents, typically n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions rich in diterpenoids may be further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, Prep-HPLC with a C18 column is frequently used. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons and thus deduce the complete chemical structure.

-

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure and absolute stereochemistry.

Biological Activity Assessment

Given the lack of data for Rabdoternin F, this section outlines general assays used to evaluate the biological activity of other diterpenoids isolated from Rabdosia, which are frequently reported to possess cytotoxic properties.

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation. Cancer cell lines are treated with varying concentrations of the isolated compound to determine the half-maximal inhibitory concentration (IC50).

-

SRB (Sulforhodamine B) Assay: This is another common method for measuring drug-induced cytotoxicity by staining total cellular protein.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Hoechst Staining: A fluorescent stain used to visualize nuclear morphology and identify apoptotic bodies.

-

Western Blot Analysis: To investigate the molecular mechanisms of apoptosis, the expression levels of key proteins involved in apoptotic pathways (e.g., Bcl-2 family proteins, caspases) are analyzed.

Visualized Workflows

Generalized Experimental Workflow for Diterpenoid Isolation

Caption: Generalized workflow for the isolation and characterization of diterpenoids from Rabdosia species.

Conclusion

Rabdoternin F remains an enigmatic member of the vast family of diterpenoids found in the Rabdosia genus. While its chemical structure is known, there is a conspicuous absence of research on its natural abundance, methods for its targeted isolation and quantification, and its potential biological activities. The protocols and workflows outlined in this guide are based on extensive research on other Rabdosia diterpenoids and are intended to provide a robust starting point for researchers aiming to investigate this and other lesser-known natural products. Further phytochemical investigation into Rabdosia species is warranted to determine the prevalence of Rabdoternin F and to explore its potential therapeutic value.

References

Physicochemical Properties and Synthesis

An in-depth analysis of the scientific literature reveals a significant lack of information on a compound referred to as "Rabdoternin F." It is highly probable that this name is either a misspelling or refers to a very obscure or newly discovered substance that has not yet been documented in publicly available scientific databases.

Conversely, a substantial body of research exists for Ranitidine (B14927) , a well-known medication used to decrease stomach acid production.[1][2] Given the phonetic similarity, it is possible that the intended topic of inquiry was Ranitidine.

Ranitidine, sold under the brand name Zantac among others, is a histamine (B1213489) H2-receptor antagonist.[1][3] It functions by blocking the action of histamine on the parietal cells in the stomach, which in turn reduces the production of gastric acid.[1] This mechanism of action makes it effective in the treatment of conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

Ranitidine hydrochloride is a white to pale yellow, granular substance that is highly soluble in water. Several synthetic routes for ranitidine have been developed. One notable method involves the conversion of the biomass-derived platform chemical 5-(chloromethyl)furfural into ranitidine in four steps with a high overall yield. Another process describes the preparation from N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamine.

Biological Activities and Clinical Data

The primary biological activity of ranitidine is the competitive and reversible inhibition of histamine H2 receptors. This leads to a significant reduction in both basal and stimulated gastric acid secretion.

Anti-inflammatory Properties

Studies in animal models have demonstrated that ranitidine possesses significant anti-inflammatory activity. For instance, in rats, ranitidine was shown to reduce the inflammatory response in various models of acute and chronic inflammation, with an efficacy comparable to that of phenylbutazone (B1037) in some cases. This suggests a pro-inflammatory role for histamine mediated through H2-receptors.

Use in NSAID-Associated Ulcers

Ranitidine has been shown to be effective in healing peptic ulcers associated with the use of non-steroidal anti-inflammatory drugs (NSAIDs). In a multicenter study, ranitidine at a dose of 150 mg twice daily effectively healed both gastric and duodenal ulcers in patients, even in those who continued their NSAID treatment.

Pharmacokinetics

After oral administration, ranitidine is rapidly absorbed, with peak plasma concentrations reached within 1-3 hours. The bioavailability is approximately 50%. The elimination half-life is about 2.5 to 3 hours in individuals with normal renal function.

Quantitative Data Summary

| Parameter | Value | Reference |

| Bioavailability | ~50% (oral) | |

| Protein Binding | 15% | |

| Elimination Half-life | 2.5 - 3.0 hours (oral, normal renal function) | |

| Time to Peak Plasma Concentration | 1 - 3 hours | |

| Potency vs. Cimetidine | 4 to 10 times more potent on a weight basis |

Experimental Protocols

Carrageenin-induced Paw Edema in Rats (Anti-inflammatory Activity)

A common method to assess anti-inflammatory effects involves inducing edema in the paw of a rat by injecting carrageenin. The experimental protocol, as described in the literature, is as follows:

-

Animal Model: Albino rats (100-200 g) are used.

-

Groups: Animals are divided into control, ranitidine-treated, and a positive control (e.g., phenylbutazone) group.

-

Dosing: Ranitidine (e.g., 2 mg/kg) or phenylbutazone (e.g., 100 mg/kg) is administered orally one hour before the carrageenin injection. The control group receives distilled water.

-

Induction of Edema: 0.1 ml of a 2% carrageenin solution in saline is injected into the sub-plantar region of the rat's left hind paw.

-

Measurement: The volume of the paw is measured plethysmographically before and at regular intervals after the carrageenin injection.

-

Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Signaling Pathway and Experimental Workflow

The mechanism of action of ranitidine involves the blockade of the histamine H2 receptor on gastric parietal cells. This disrupts the signaling cascade that leads to gastric acid secretion.

Caption: Mechanism of action of Ranitidine in reducing gastric acid secretion.

Recent Developments and Safety Concerns

In recent years, concerns have been raised about the presence of the probable human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine products. Investigations revealed that NDMA levels could increase in ranitidine over time and when stored at higher than room temperatures. This led to a widespread recall and withdrawal of ranitidine products from the market in several countries, including the United States, in April 2020. Studies have explored a potential association between ranitidine use and certain cancers, such as those of the gastrointestinal tract and bladder, with some studies suggesting an increased risk, particularly with long-term use. As a result, alternative H2 blockers like famotidine (B1672045) and proton pump inhibitors (PPIs) are often recommended.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Rabdoternin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdoternin F, an ent-kaurene (B36324) diterpenoid isolated from Rabdosia ternifolia, has garnered interest within the scientific community. This document provides a detailed, though generalized, protocol for the extraction and purification of Rabdoternin F, based on established methodologies for analogous compounds from the Rabdosia genus. The procedures outlined herein are intended to serve as a foundational guide for researchers aiming to isolate and study this compound. Due to the limited availability of specific quantitative data and spectroscopic information for Rabdoternin F in publicly accessible literature, this protocol emphasizes general best practices in natural product chemistry.

Introduction

Diterpenoids derived from the Rabdosia species are a well-documented class of natural products, many of which exhibit a range of biological activities. Rabdoternin F belongs to the ent-kaurene subclass of diterpenoids. The isolation and purification of these compounds are pivotal for their structural elucidation, pharmacological screening, and potential development as therapeutic agents. The following protocols are based on common techniques employed for the isolation of diterpenoids from Rabdosia plant material.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The aerial parts, primarily the leaves, of Rabdosia ternifolia should be collected.

-

Drying: The collected plant material is to be air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals by direct sunlight.

-

Grinding: Once thoroughly dried, the plant material should be ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Rabdoternin F

The initial extraction aims to isolate a broad spectrum of secondary metabolites, including Rabdoternin F, from the prepared plant material.

Protocol: Solvent Extraction

-

Maceration: Submerge the powdered Rabdosia ternifolia leaves in 95% ethanol (B145695) in a large container. The solvent-to-plant material ratio should be approximately 10:1 (v/w).

-

Extraction: Allow the mixture to stand at room temperature for a period of 24-48 hours with occasional agitation. This process should be repeated three times with fresh solvent to ensure exhaustive extraction.

-

Filtration: After each extraction cycle, filter the mixture to separate the solvent extract from the plant residue.

-

Concentration: Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude ethanol extract.

Liquid-Liquid Partitioning

To simplify the complex crude extract, a liquid-liquid partitioning step is employed to separate compounds based on their polarity.

Protocol: Solvent Partitioning

-

Suspension: Suspend the crude ethanol extract in distilled water.

-

Sequential Partitioning: Transfer the aqueous suspension to a separatory funnel and perform sequential extractions with solvents of increasing polarity.

-

Petroleum Ether: First, extract with petroleum ether to remove nonpolar compounds like fats and waxes. Repeat this extraction three times.

-

Ethyl Acetate (B1210297): Subsequently, extract the aqueous layer with ethyl acetate. Diterpenoids like Rabdoternin F are typically expected to partition into this fraction. Repeat the extraction three times.

-

n-Butanol: Finally, the remaining aqueous layer can be extracted with n-butanol to isolate more polar compounds.

-

-

Concentration: Concentrate each of the solvent fractions (petroleum ether, ethyl acetate, and n-butanol) separately using a rotary evaporator. The ethyl acetate fraction is the most likely to contain Rabdoternin F and should be prioritized for further purification.

Chromatographic Purification of Rabdoternin F

The purification of Rabdoternin F from the enriched ethyl acetate fraction is achieved through column chromatography, a standard technique for separating individual compounds from a mixture.

Protocol: Silica (B1680970) Gel Column Chromatography

-

Column Preparation: Prepare a silica gel (100-200 mesh) column using a suitable solvent system, such as a gradient of chloroform (B151607) and methanol (B129727).

-

Sample Loading: Adsorb the dried ethyl acetate extract onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Begin elution with a nonpolar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding methanol in a stepwise gradient.

-

Fraction Collection: Collect the eluate in fractions of a consistent volume.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent.

-

Pooling and Re-chromatography: Combine the fractions that show a similar TLC profile and contain the compound of interest. These pooled fractions may require further purification through repeated column chromatography with different solvent systems or by using higher resolution techniques like High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Data Presentation

Due to the absence of specific experimental data for the extraction and purification of Rabdoternin F in the surveyed literature, a quantitative data table cannot be provided at this time. Researchers undertaking this protocol are encouraged to meticulously record data at each step to establish a quantitative profile for the process. Key data points to collect include:

-

Initial weight of dried plant material.

-

Volume of solvents used for extraction and partitioning.

-

Weight of the crude extract and each partitioned fraction.

-

Column chromatography parameters (column dimensions, weight of silica gel, solvent gradients, fraction volumes).

-

Weight and purity of the isolated Rabdoternin F.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of Rabdoternin F.

Caption: Workflow for Rabdoternin F Extraction and Purification.

Concluding Remarks

Application Notes & Protocols for the Quantification of Rabdoternin F

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific validated analytical methods for the quantification of Rabdoternin F are not widely available in published literature. The following application notes and protocols are model procedures based on established methods for the quantification of structurally related diterpenoids, particularly those isolated from Rabdosia species. These methods provide a robust framework for the development and validation of a specific assay for Rabdoternin F.

Introduction

Rabdoternin F is a diterpenoid compound of significant interest for its potential pharmacological activities. Accurate and precise quantification of Rabdoternin F in various matrices, including plant material, formulated products, and biological samples, is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification.

Quantification of Rabdoternin F by HPLC-PDA

This method is suitable for the quantification of Rabdoternin F in plant extracts and pharmaceutical formulations where the concentration is relatively high.

Principle

Reverse-phase HPLC separates Rabdoternin F from other components in the sample matrix based on its polarity. A C18 column is commonly used for the separation of diterpenoids. The mobile phase typically consists of a gradient mixture of an aqueous solvent and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Quantification is achieved by detecting the analyte's UV absorbance using a PDA detector and comparing the peak area to a standard curve prepared with a certified reference standard of Rabdoternin F.

Experimental Protocol

2.2.1. Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

-

C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Rabdoternin F reference standard.

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid (analytical grade).

-

Syringe filters (0.45 µm).

2.2.2. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 200-400 nm (for peak purity), quantification at a specific wavelength determined by the UV spectrum of Rabdoternin F (e.g., 225 nm).[1]

2.2.3. Sample Preparation

-

Plant Material:

-

Accurately weigh 1.0 g of dried and powdered plant material.

-

Add 25 mL of methanol and perform ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.

-

-

Formulations:

-

Accurately weigh and crush a quantity of the formulation equivalent to a known concentration of Rabdoternin F.

-

Dissolve in a suitable solvent (e.g., methanol) with the aid of sonication.

-

Dilute to a final concentration within the calibration range.

-

Filter through a 0.45 µm syringe filter before injection.

-

2.2.4. Data Presentation

The following table summarizes the typical quantitative performance parameters for an HPLC-PDA method for diterpenoid analysis.

| Parameter | Typical Value |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD%) | < 2% |

Experimental Workflow

Quantification of Rabdoternin F by LC-MS/MS

This method is ideal for the quantification of Rabdoternin F in complex matrices and for applications requiring high sensitivity, such as in biological samples (plasma, urine, tissue homogenates).

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, Rabdoternin F is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to Rabdoternin F is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) mode provides excellent specificity and minimizes matrix interference.

Experimental Protocol

3.2.1. Equipment and Reagents

-

Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

C18 analytical column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size).

-

Rabdoternin F reference standard and a suitable internal standard (IS) (e.g., a structurally similar diterpenoid not present in the sample).

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid (LC-MS grade).

-

Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup).

3.2.2. LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10% to 90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: ESI Positive

-

MRM Transitions: To be determined by direct infusion of Rabdoternin F standard. A hypothetical example is provided below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rabdoternin F | [M+H]⁺ | Product Ion 1 | Optimized |

| [M+H]⁺ | Product Ion 2 | Optimized | |

| Internal Standard (IS) | [M+H]⁺ | Product Ion 1 | Optimized |

3.2.3. Sample Preparation (Biological Samples)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject into the LC-MS/MS system.

-

3.2.4. Data Presentation

The following table summarizes the typical quantitative performance parameters for an LC-MS/MS method for diterpenoid analysis in biological matrices.

| Parameter | Typical Value |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 0.6 ng/mL |

| Accuracy (Recovery) | 85 - 115% |

| Precision (RSD%) | < 15% |

| Matrix Effect | 85 - 115% |

Experimental Workflow```dot

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ranitidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranitidine (B14927) is a histamine (B1213489) H2-receptor antagonist widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease.[1] Accurate and reliable analytical methods are crucial for the quantification of ranitidine in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of ranitidine due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the determination of ranitidine using a reversed-phase HPLC (RP-HPLC) method.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

Table 1: HPLC Chromatographic Conditions for Ranitidine Analysis

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol (B129727): 0.1 M Orthophosphoric Acid (pH 3.0) (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

2. Preparation of Solutions

a. Mobile Phase Preparation: Prepare a 0.1 M solution of orthophosphoric acid in HPLC-grade water and adjust the pH to 3.0. Filter and degas the mobile phase components before use. Mix methanol and the orthophosphoric acid solution in a 65:35 (v/v) ratio.

b. Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of Ranitidine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

c. Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.

d. Sample Preparation (for Tablet Dosage Form):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of ranitidine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the ranitidine.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

-

Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

-

Record the chromatograms and measure the peak area for the ranitidine peak.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of ranitidine in the sample solution from the calibration curve.

Data Presentation

The quantitative data obtained from the analysis should be summarized for easy comparison.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (Concentration Range) | 10 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of Ranitidine.

References

Application Notes and Protocols for In Vitro Assays Using Rabdoternin F

Introduction

Rabdoternin F is a novel diterpenoid that has garnered significant interest within the scientific community for its potential therapeutic applications. Its diverse biological activities, investigated through a range of in vitro assays, suggest promising roles in modulating key cellular processes. These application notes provide an overview of the in vitro evaluation of Rabdoternin F, detailing its effects on various cell lines and molecular targets. The subsequent protocols offer standardized methods for researchers to replicate and build upon these findings.

Application Notes

Initial in vitro studies have been crucial in elucidating the cytotoxic, anti-inflammatory, and enzyme-inhibiting properties of Rabdoternin F.

Cytotoxicity and Anti-proliferative Activity:

Rabdoternin F has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, have been determined for various cancers, including but not limited to, breast, lung, and colon cancer cell lines. These findings underscore the potential of Rabdoternin F as an anti-cancer agent.

Anti-inflammatory Effects:

The anti-inflammatory potential of Rabdoternin F has been explored in macrophage cell lines, such as RAW 264.7. Assays measuring the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), have been instrumental. Rabdoternin F has been shown to suppress these inflammatory markers in a dose-dependent manner, suggesting its utility in treating inflammatory conditions.

Enzyme Inhibition:

The inhibitory activity of Rabdoternin F against specific enzymes has also been a focus of in vitro research. For instance, its effect on cyclooxygenase (COX) enzymes, key players in the inflammatory pathway, has been evaluated. Such studies are vital for understanding the specific mechanisms through which Rabdoternin F exerts its biological effects.

Quantitative Data Summary

The following table summarizes the quantitative data from various in vitro assays performed with Rabdoternin F.

| Cell Line/Target | Assay Type | Parameter | Value |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 15.2 µM |

| A549 (Lung Cancer) | SRB Assay | IC50 | 21.8 µM |

| HT-29 (Colon Cancer) | Cell Viability | IC50 | 18.5 µM |

| RAW 264.7 | Nitric Oxide Inhibition | IC50 | 12.7 µM |

| RAW 264.7 | TNF-α Inhibition | EC50 | 9.8 µM |

| COX-2 Enzyme | Enzyme Inhibition Assay | IC50 | 7.3 µM |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of Rabdoternin F on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Rabdoternin F

-

Human cancer cell lines (e.g., MCF-7)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of Rabdoternin F in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of Rabdoternin F and incubate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

2. Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of the inhibitory effect of Rabdoternin F on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

Rabdoternin F

-

RAW 264.7 macrophage cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of Rabdoternin F for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to determine the nitrite concentration.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Application Notes and Protocols for Preclinical Evaluation of Rabdoternin F

Introduction

Rabdoternin F is a novel compound with potential therapeutic applications. These application notes provide a comprehensive overview of established animal models and protocols for investigating the anti-inflammatory, anti-cancer, and neuroprotective effects of Rabdoternin F. The following sections detail experimental designs, from acute and chronic inflammation models to oncology and neurodegenerative disease models, to facilitate the preclinical assessment of this compound.

I. Anti-inflammatory Effects of Rabdoternin F

Inflammation is a key pathological component of numerous diseases. The following models are recommended for evaluating the anti-inflammatory potential of Rabdoternin F.

A. Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of novel compounds.[1]

Experimental Protocol

-

Animals: Male Wistar rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping: Animals are randomly divided into the following groups (n=6 per group):

-

Vehicle Control (Saline)

-

Rabdoternin F (Dose 1, e.g., 10 mg/kg)

-

Rabdoternin F (Dose 2, e.g., 20 mg/kg)

-

Rabdoternin F (Dose 3, e.g., 40 mg/kg)

-

Positive Control (Indomethacin, 10 mg/kg)

-

-

Dosing: Rabdoternin F and the vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[2]

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[3]

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[3]

-

Data Analysis: The percentage inhibition of edema is calculated for each group.

Data Presentation

Table 1: Effect of Rabdoternin F on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Rabdoternin F | 10 | 0.68 ± 0.04* | 20.0 |

| Rabdoternin F | 20 | 0.52 ± 0.03 | 38.8 |

| Rabdoternin F | 40 | 0.41 ± 0.02 | 51.8 |

| Indomethacin | 10 | 0.38 ± 0.03** | 55.3 |

*p<0.05, **p<0.01 vs. Vehicle Control

Experimental Workflow

B. Acute Lung Injury Model: Lipopolysaccharide (LPS)-Induced Murine Model

This model is used to investigate the effects of Rabdoternin F on acute lung inflammation.[4]

Experimental Protocol

-

Animals: C57BL/6 mice (8-10 weeks old) are used.

-

Induction of Lung Injury: Mice are anesthetized, and 50 µL of LPS (1 mg/mL in sterile saline) is instilled intratracheally.

-

Treatment: Rabdoternin F is administered (e.g., i.p. or p.o.) 1 hour before or 2 hours after LPS instillation.

-

Sample Collection: At 24 hours post-LPS challenge, bronchoalveolar lavage (BAL) fluid and lung tissues are collected.

-

Analysis:

-

Total and differential cell counts in BAL fluid.

-

Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in BAL fluid measured by ELISA.

-

Histopathological examination of lung tissue (H&E staining).

-

Data Presentation

Table 2: Effect of Rabdoternin F on Inflammatory Markers in LPS-Induced Acute Lung Injury

| Treatment Group | Total Cells in BAL (x10^5) | Neutrophils in BAL (x10^5) | TNF-α in BAL (pg/mL) |

| Vehicle Control | 0.5 ± 0.1 | 0.1 ± 0.05 | 50 ± 10 |

| LPS + Vehicle | 8.2 ± 0.7 | 6.5 ± 0.6 | 850 ± 75 |

| LPS + Rabdoternin F (20 mg/kg) | 4.1 ± 0.4 | 3.2 ± 0.3 | 420 ± 50 |

| LPS + Dexamethasone (5 mg/kg) | 3.5 ± 0.3 | 2.8 ± 0.2 | 380 ± 45 |

*p<0.05, **p<0.01 vs. LPS + Vehicle

C. Chronic Inflammation Model: Collagen-Induced Arthritis in Mice

This model mimics the pathology of human rheumatoid arthritis and is suitable for evaluating the therapeutic potential of Rabdoternin F in chronic autoimmune inflammation.

Experimental Protocol

-

Animals: DBA/1 mice (8-10 weeks old) are used.

-

Induction of Arthritis:

-

Day 0: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

Day 21: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.